molecular formula C7H10Br2N2O2 B13541243 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide

Cat. No.: B13541243
M. Wt: 313.97 g/mol
InChI Key: NPAVQJDPUAIFIH-UHFFFAOYSA-N
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Description

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the imidazole ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazole derivatives.

Scientific Research Applications

2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-bromo-1,5-dimethyl-1H-imidazol-4-yl)aceticacidhydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the acetic acid moiety makes it particularly useful in various applications, distinguishing it from other imidazole derivatives .

Properties

Molecular Formula

C7H10Br2N2O2

Molecular Weight

313.97 g/mol

IUPAC Name

2-(2-bromo-1,5-dimethylimidazol-4-yl)acetic acid;hydrobromide

InChI

InChI=1S/C7H9BrN2O2.BrH/c1-4-5(3-6(11)12)9-7(8)10(4)2;/h3H2,1-2H3,(H,11,12);1H

InChI Key

NPAVQJDPUAIFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C)Br)CC(=O)O.Br

Origin of Product

United States

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